1-ethenyl-1-methylsiletane
Description
1-Ethenyl-1-methylsiletane is a silicon-containing heterocyclic compound characterized by a four-membered siletane ring (SiC₃) with an ethenyl (CH₂=CH–) and a methyl (–CH₃) group attached to the silicon atom. Siletanes are structurally analogous to cyclobutane but exhibit distinct electronic and steric properties due to the presence of silicon, which has a larger atomic radius and lower electronegativity than carbon. This compound is of interest in organosilicon chemistry, particularly for applications in polymer science and catalytic reactions.
Properties
CAS No. |
3514-67-8 |
|---|---|
Molecular Formula |
C6H12Si |
Molecular Weight |
112.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-1-methylsiletane can be synthesized through various methods, including the reaction of vinylsilane with methylsilane under specific conditions. The reaction typically involves the use of a catalyst, such as a transition metal complex, to facilitate the formation of the silacyclobutane ring. The reaction conditions often include elevated temperatures and controlled pressure to ensure the desired product yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability. The process may also include purification steps, such as distillation or chromatography, to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-1-methylsiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The vinyl group in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can react with the vinyl group under mild conditions.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silacyclobutane derivatives.
Scientific Research Applications
1-Ethenyl-1-methylsiletane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-ethenyl-1-methylsiletane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in diverse chemical reactions. The vinyl group provides a site for further functionalization, enabling the compound to interact with biological molecules and materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-ethenyl-1-methylsiletane with structurally or functionally related compounds based on the provided evidence:
Structural Analogs
- Structure : A cyclopropane derivative with a methyl and phenyl group attached to adjacent carbons.
- Key Differences :
- Lacks silicon, resulting in higher ring strain and distinct reactivity compared to siletanes.
- The phenyl group introduces aromaticity, which is absent in this compound. Applications: Used as a monomer in polymer chemistry, whereas silicon-based rings like siletanes may offer thermal stability in silicones .
Hexane, 1-(Ethenylsulfinyl)- ()
- Structure : A linear hexane chain with an ethenylsulfinyl (–SO–CH₂–CH₂–) substituent.
- Key Differences :
- Sulfur and oxygen in the substituent enhance polarity, unlike the silicon-carbon bonds in siletanes.
- Linear vs. cyclic structure leads to differences in steric hindrance and conformational flexibility .
Functional Analogs
Ethylene Glycol Derivatives () Examples: Ethylene glycol monobutyl ether (CAS 111-76-2) and ethylene glycol monomethyl ether (CAS 109-86-4). Key Differences:
- Oxygen-based ethers exhibit higher polarity and hydrogen-bonding capacity compared to silicon-containing siletanes.
- Ethylene glycol derivatives are widely used as solvents, whereas siletanes may serve as precursors for silicon-based materials .
Cyclic Ketones ()
Ethanone, 1-(2-Methyl-1-Cyclopenten-1-yl) Structure: A cyclopentenyl ring fused with a ketone group. Key Differences:
- The carbonyl group introduces electrophilic reactivity, contrasting with the nucleophilic silicon in siletanes.
- Cyclopentene rings exhibit different strain and stability profiles compared to siletanes .
Data Table: Comparative Properties of Selected Compounds
Research Findings and Gaps
- Reactivity : Silicon in siletanes likely reduces ring strain compared to carbon-based cyclobutanes, but experimental data are absent in the evidence.
- Toxicity: No toxicological data for this compound are provided. In contrast, naphthalene derivatives () have well-documented toxicity profiles .
- Synthesis: Methods for analogous compounds (e.g., 1-[3-(Dimethylamino)phenyl]ethan-1-one in ) involve catalytic processes, which may inspire routes for siletane synthesis .
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